molecular formula C12H11NO3 B12455483 (2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid

(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid

Cat. No.: B12455483
M. Wt: 217.22 g/mol
InChI Key: XCYGCNJVPDEBPR-UHFFFAOYSA-N
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Description

(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid, often involves multi-step reactions. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method involves a tandem reduction/condensation/fragmentation/cyclization sequence to access 2,3-disubstituted indoles .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, reduction of nitro groups leads to amines, while oxidation can yield various oxygenated derivatives .

Scientific Research Applications

(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid and its derivatives have numerous scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-6H,7-8H2,(H,15,16)

InChI Key

XCYGCNJVPDEBPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC(=O)O

Origin of Product

United States

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